molecular formula C12H11NO3S B6368340 2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine CAS No. 1198416-59-9

2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine

Cat. No.: B6368340
CAS No.: 1198416-59-9
M. Wt: 249.29 g/mol
InChI Key: BITRRRKSFVDYNJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine is an organic compound with the molecular formula C12H11NO3S It is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group and a phenyl ring bearing a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-oxo-5-(4-methylsulfonylphenyl)pyridine.

    Reduction: Formation of 2-hydroxy-5-(4-methylthiophenyl)pyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, similar to other nonsteroidal anti-inflammatory drugs. The compound’s structure allows it to fit into the active site of these enzymes, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine can be compared to other compounds with similar structures and properties:

    2-Hydroxy-5-(4-methylphenyl)pyridine: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

    2-Hydroxy-5-(4-chlorophenyl)pyridine: Contains a chlorine atom instead of a methylsulfonyl group, leading to variations in its pharmacological profile.

    2-Hydroxy-5-(4-nitrophenyl)pyridine: The nitro group imparts distinct electronic properties, affecting its interactions with biological targets.

The uniqueness of this compound lies in its combination of a hydroxy group and a methylsulfonyl-substituted phenyl ring, which contributes to its specific chemical and biological properties.

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITRRRKSFVDYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683118
Record name 5-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-59-9
Record name 5-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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